1-Piperidinocyclohexene Exhibits Higher Nucleophilicity than 1-Morpholinocyclohexene
In reactions with arylidenerhodamine derivatives, 1-piperidinocyclohexene functions as a stronger nucleophile than 1-morpholinocyclohexene, enabling more efficient addition to electrophilic centers [1].
| Evidence Dimension | Relative nucleophilicity in enamine reactions |
|---|---|
| Target Compound Data | Stronger nucleophile (qualitative) |
| Comparator Or Baseline | 1-Morpholinocyclohexene (weaker nucleophile) |
| Quantified Difference | Not quantified; qualitative comparison from literature |
| Conditions | Reaction with arylidenerhodamine derivatives (no specific conditions provided in abstract) |
Why This Matters
Higher nucleophilicity can translate to faster reaction rates and higher yields in nucleophilic addition steps, making the piperidino enamine preferable for time-sensitive or low-yielding transformations.
- [1] Abdel-Rahman, M. A. Reaction of 5-Arylidenerhodamine Derivatives with 1-Piperidinocyclohexene and Diethylaminoheptene Enamines. Collection of Czechoslovak Chemical Communications, 1993, 58, 3009–3013. DOI: 10.1135/cccc19933009 View Source
